(Z)-4-Nonenal

Description

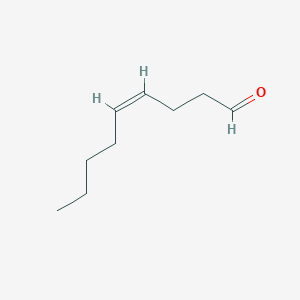

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(Z)-non-4-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5- |

InChI Key |

QPULDJYQYDGZEI-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CCC=O |

Canonical SMILES |

CCCCC=CCCC=O |

Origin of Product |

United States |

Natural Occurrence and Biogenic Origins of Z 4 Nonenal

Discovery and Distribution of (Z)-4-Nonenal in Insect Volatilomes

The volatilome, or the complete set of volatile organic compounds released by an organism, plays a crucial role in insect communication. This compound has been identified as a significant component of the volatilome in several insect species, where it can function as a pheromone or allomone, mediating interactions within and between species.

Presence in Drosophila melanogaster Headspace Volatiles

This compound has been identified as one of the sixteen aliphatic aldehydes present in the headspace volatiles of the common fruit fly, Drosophila melanogaster. In a detailed chemical analysis, this compound was detected along with a series of other saturated and unsaturated aldehydes. While both male and female fruit flies share the release of saturated aldehydes, the monounsaturated aldehydes, including this compound, were found to be released exclusively by females. The production of these unsaturated aldehydes is hypothesized to be linked to the oxidation of di-unsaturated cuticular hydrocarbons present on the female's body.

**Table 1: Aliphatic Aldehydes Identified in the Headspace of *Drosophila melanogaster***

| Compound Name | Chemical Formula |

|---|---|

| Heptanal | C₇H₁₄O |

| Octanal | C₈H₁₆O |

| This compound | C₉H₁₆O |

| Nonanal | C₉H₁₈O |

| (Z)-4-Undecenal | C₁₁H₂₀O |

| Undecanal | C₁₁H₂₂O |

| Dodecanal | C₁₂H₂₄O |

| (Z)-4-Tridecenal | C₁₃H₂₄O |

| Tridecanal | C₁₃H₂₆O |

| Tetradecanal | C₁₄H₂₈O |

| Pentadecanal | C₁₅H₃₀O |

| (Z)-4-Hexadecenal | C₁₆H₃₀O |

| Hexadecanal | C₁₆H₃₂O |

| (Z)-4-Octadecenal | C₁₈H₃₄O |

| Octadecanal | C₁₈H₃₆O |

| (Z)-4-Eicosenal | C₂₀H₃₈O |

Comparative Occurrence Across Diverse Insect Species

Beyond its presence in Drosophila melanogaster, this compound has been identified as a semiochemical—a chemical involved in communication—in other insect species. For instance, it is recognized as a sex pheromone in the male Tropical West African Shield Bug, Sphaerocoris annulus, also known as the Picasso bug acs.org. Additionally, it has been classified as a kairomone for the green stink bug, Chinavia aseada. This indicates that the compound, while produced by one species, can be detected and utilized by another, often to the benefit of the receiver. The use of this compound across different insect orders highlights its conserved role in chemical ecology.

Table 2: Role of this compound in Various Insect Species

| Insect Species | Common Name | Order | Family | Role of this compound |

|---|---|---|---|---|

| Drosophila melanogaster | Common Fruit Fly | Diptera | Drosophilidae | Component of female headspace volatiles |

| Sphaerocoris annulus | Picasso Bug | Heteroptera | Scutelleridae | Male sex pheromone |

| Chinavia aseada | Green Stink Bug | Heteroptera | Pentatomidae | Kairomone |

Identification of this compound in Plant-Derived Matrices

The aroma and flavor of many plants and fruits are determined by a complex mixture of volatile organic compounds. Research into these botanical volatile profiles has led to the identification of this compound in certain plant-derived substances, suggesting its contribution to their characteristic scents.

Characterization in Fruit Essence Oils and Plant Extracts (e.g., orange essence oil)

While a comprehensive analysis of orange essence oil did not identify this compound, a closely related compound, (Z)-4-decenal, was found to be a potent aroma component. However, this compound has been characterized as an aroma-impact compound in cold-pressed grapefruit oil pherobase.com. This finding suggests that its presence in citrus essence oils may be specific to the type of citrus fruit. Further research has identified isomers of nonenal in other plant-derived products. For instance, (E)-2-nonenal and (E,Z)-2,6-nonadienal are noted as significant volatile compounds in grapes nih.gov. The presence of C9 aldehydes is also well-documented in cucumber (Cucumis sativus), where compounds like (E)-2-nonenal and (E,Z)-2,6-nonadienal are key contributors to the characteristic fresh, green aroma tdl.orgresearchgate.netnih.govnih.gov.

Potential for Microbial Biosynthesis and Release of this compound

While the direct biosynthesis of this compound by microorganisms has not been extensively documented, the metabolic pathways present in many microbes suggest a strong potential for its production. The formation of aldehydes, including C9 aldehydes, can occur through the microbial degradation of fatty acids. Unsaturated fatty acids like linoleic acid, which are common in plant and animal tissues, can serve as precursors. Microorganisms possessing lipoxygenase and hydroperoxide lyase enzymes can cleave these fatty acids to produce a variety of volatile aldehydes and alcohols. Therefore, it is plausible that microbial activity on substrates rich in linoleic acid could lead to the release of this compound, contributing to the complex volatile profiles of fermented foods or decaying organic matter. Further research is needed to isolate and characterize specific microbial strains and enzymatic pathways responsible for the direct biosynthesis of this compound.

Biosynthetic Pathways and Precursor Metabolism of Z 4 Nonenal

Investigations into Lipid Peroxidation Pathways Yielding (Z)-4-Nonenal

The primary precursors for the biosynthesis of C9 aldehydes, including this compound, are ω-6 polyunsaturated fatty acids, with linoleic acid and arachidonic acid being the most significant substrates. The initial step in these pathways is the introduction of a hydroperoxy group into the fatty acid chain.

In plant systems, a well-established pathway involves the action of 9-lipoxygenase (9-LOX) on linoleic acid. This enzyme specifically oxygenates the C-9 position of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequent cleavage of 9-HPODE by the enzyme hydroperoxide lyase (HPL) yields (Z)-3-nonenal and 9-oxononanoic acid nih.govnih.gov. While this pathway directly produces a C9 aldehyde, the formation of the (Z)-4 isomer from this specific route is not directly elucidated and may involve subsequent isomerization steps.

Non-enzymatic, radical-dependent oxidative routes can also lead to the formation of various aldehydes from lipid hydroperoxides nih.gov. The decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), another product of lipoxygenase activity on linoleic acid, can result in the formation of several α,β-unsaturated aldehydes acs.orgacs.org. However, the specific formation of this compound through these non-enzymatic pathways is less defined and likely results in a mixture of isomers rather than a specific product.

Research has also pointed to the autoxidation of arachidonic acid as a source of various odor-active compounds, including different C9 aldehydes mdpi.com. However, enzymatic processes are generally considered responsible for the specific and regulated production of distinct alkenal isomers in biological systems.

Enzymatic Systems Implicated in the Formation of this compound

The key enzymatic players in the biosynthesis of C9 aldehydes are lipoxygenases (LOXs) and hydroperoxide lyases (HPLs). These enzymes work in a coordinated fashion to generate specific aldehyde products from polyunsaturated fatty acid precursors.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In the context of C9 aldehyde formation, 9-LOX is particularly important as it generates the 9-hydroperoxy fatty acid precursor necessary for cleavage by HPL to yield a C9 aldehyde nih.gov.

Hydroperoxide Lyases (HPLs) are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments nih.gov. The specificity of the HPL determines the resulting aldehyde. For instance, HPLs that act on 9-hydroperoxides of linoleic or linolenic acids are responsible for the production of C9 aldehydes researchgate.net.

While the direct synthesis of this compound by a specific LOX-HPL pathway is not definitively established, it is plausible that a specific combination of LOX and HPL isoforms could lead to its formation. Alternatively, the involvement of an isomerase is a strong possibility. Isomerases are enzymes that catalyze the conversion of a molecule from one isomer to another infinitabiotech.comcreative-enzymes.comwikipedia.org. It is hypothesized that an isomerase could act on a more readily formed C9 aldehyde isomer, such as (Z)-3-nonenal, to produce this compound. This would allow for the synthesis of a variety of alkenals from a common precursor pool.

The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway of this compound.

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Role in this compound Biosynthesis |

| Lipoxygenase | 9-Lipoxygenase (9-LOX) | Linoleic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | Initiates the pathway by creating the hydroperoxide precursor. |

| Hydroperoxide Lyase | Hydroperoxide Lyase (HPL) | 9-HPODE | (Z)-3-Nonenal + 9-Oxononanoic acid | Cleaves the hydroperoxide to produce a C9 aldehyde precursor. |

| Isomerase | Hypothetical Alkenal Isomerase | (Z)-3-Nonenal | This compound | Potentially converts a more common C9 aldehyde into the (Z)-4 isomer. |

Comparative Analysis of Alkenal Biosynthesis in Biological Systems

The biosynthesis of alkenals, including C9 aldehydes, occurs across different biological kingdoms, notably in plants and animals, but the pathways and primary products can differ significantly.

In Plants: The LOX-HPL pathway is a major route for the production of a wide array of volatile C6 and C9 aldehydes, often referred to as "green leaf volatiles" researchgate.net. These compounds play crucial roles in plant defense against pathogens and herbivores, as well as in signaling. The production of specific isomers, such as (Z)-3-hexenal and various nonenals, is highly regulated and depends on the specific LOX and HPL enzymes present in the plant species and tissue scirp.org. The enzymatic cascade in plants is well-characterized and is a primary source of these volatile compounds.

In Animals: While animals also experience lipid peroxidation, the formation of aldehydes is often associated with oxidative stress and cellular damage rather than a defined physiological role as signaling molecules in the same way as in plants. The enzymatic systems for aldehyde production are less specific compared to the plant LOX-HPL pathway. In mammals, the formation of aldehydes like 4-hydroxy-2-nonenal (HNE) from the peroxidation of ω-6 fatty acids is a well-studied process linked to various pathological conditions nih.govnih.gov. The production of specific nonenal isomers like this compound is not as well-documented as a primary, regulated enzymatic product in animals. Instead, a mixture of various aldehydes is often formed as a result of radical-induced lipid peroxidation.

The table below provides a comparative overview of key aspects of C9 alkenal biosynthesis in plants and animals.

| Feature | Plants | Animals |

| Primary Mechanism | Enzymatic (LOX-HPL pathway) | Primarily non-enzymatic (radical-induced lipid peroxidation), some enzymatic involvement |

| Key Enzymes | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Isomerases | Enzymes associated with inflammation and oxidative stress (e.g., cyclooxygenases, lipoxygenases) |

| Primary Precursors | Linoleic and Linolenic acids | Arachidonic and Linoleic acids |

| Primary Products | Specific C6 and C9 aldehydes and alcohols (e.g., (Z)-3-hexenal, (E)-2-nonenal) | Mixture of aldehydes, including 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) |

| Physiological Role | Defense, signaling, wound response | Primarily markers of oxidative stress and cellular damage |

Ecological and Behavioral Significance of Z 4 Nonenal As a Semiochemical

Role of (Z)-4-Nonenal in Interspecific Chemical Communication

In the complex web of ecological interactions, chemical cues are vital for survival and foraging. This compound has been identified as a key player in these interactions, particularly as a kairomone.

Function as a Kairomone in Ecological Interactions

Kairomones are semiochemicals that are emitted by one species and benefit a receiving species, often a predator or parasitoid, by revealing the location or identity of the emitter. This compound is recognized as a kairomone for the stink bug Chinavia aseada. researchgate.netscentspiracy.com This means that natural enemies of C. aseada can eavesdrop on this compound, which is part of the bug's chemical profile, to locate their prey. The specific predators or parasitoids that utilize this compound to find C. aseada are a subject of ongoing ecological research. The exploitation of herbivore-produced compounds like this compound by their natural enemies is a common phenomenon in insect ecology and is crucial for the structure of arthropod communities. nih.gov

Influence on Consumer-Resource Dynamics

The use of this compound as a kairomone directly influences the dynamics between a consumer (the predator or parasitoid) and its resource (the emitting insect). By providing a reliable cue for locating prey, this compound can increase the foraging efficiency of natural enemies. This enhanced predation or parasitism pressure can, in turn, regulate the population of the emitting species. While the principle is well-established, specific quantitative studies detailing how the presence of this compound impacts the population fluctuations of Chinavia aseada and its associated predators are needed to fully understand its ecological impact. The effectiveness of such kairomonal signaling can be influenced by the background chemical landscape, including volatiles from non-host plants which can sometimes inhibit predator attraction. nih.gov

Intraspecific Signaling and Behavioral Modulation by this compound

Within a species, this compound is a significant component of pheromonal communication, particularly in the context of reproduction.

Contribution to Pheromonal Blends and Social Behaviors

This compound has been identified as a key component of the male-produced scent gland secretion in the Tropical West African Shield Bug, Sphaerocoris annulus, also known as the Picasso bug. researchgate.netresearchgate.netpherobase.com This secretion is not a single compound but a blend of several C9 aliphatic aldehydes. The analysis of the secretion from the adult male's first dorsal abdominal gland (DG1) revealed a mixture where this compound constitutes a significant portion.

The composition of this pheromonal blend is detailed in the table below, based on research by Gough et al. (1986). researchgate.net

| Compound | Percentage in Blend |

|---|---|

| (Z)-4,8-Nonadienal | 56% |

| (E)-4,8-Nonadienal | 23% |

| This compound | 13% |

| 8-Nonenal (tentative) | 5% |

| Nonanal | 3% |

The presence of this compound as a notable component in this multi-chemical signal highlights the importance of specific blend ratios in insect communication. The precise function of each component and their synergistic effects in eliciting a full behavioral response are areas for further investigation.

Impact on Mate Recognition and Reproductive Strategies in Model Organisms

The blend of C9 aldehydes, including this compound, produced by male Sphaerocoris annulus is believed to function as a sex pheromone. researchgate.netresearchgate.netpherobase.com The development of a scent gland (DG1) that is active only in adult males suggests its role in reproductive behavior. researchgate.net It is hypothesized that this pheromone blend acts as a precopulatory aggregation signal or as a short-range attractant for females, potentially serving an aphrodisiac role to stimulate mating. researchgate.net

While the chemical components have been identified, detailed behavioral bioassays are required to fully elucidate the specific impact of this compound on mate recognition and the sequence of reproductive behaviors in S. annulus. Understanding how this compound, in concert with the other blend components, influences female receptivity and mate choice is key to deciphering the reproductive strategy of this species.

This compound as an Olfactory Cue in Habitat and Resource Location

Currently, there is a lack of specific scientific evidence demonstrating the role of this compound as an olfactory cue for locating habitats or food resources, such as host plants. While many phytophagous insects use plant-derived volatile compounds to find their food sources, and some of these compounds can be structurally similar to insect pheromones, a direct link for this compound in this context has not been established in the available literature. plantprotection.pl The research on this compound has primarily focused on its role as a pheromone and a kairomone directly related to the insects themselves rather than their interaction with the broader environment.

Attraction to Fermenting Substrates and Food Sources

While a wide variety of volatile organic compounds (VOCs) are known to attract insects to fermenting substrates and food sources, direct evidence specifically implicating this compound as a primary attractant in this context is not extensively documented in current research. Fermenting baits, often composed of sugars, fruits, and yeast, release a complex blend of volatiles, primarily alcohols, esters, and acids, which are highly attractive to numerous insect species, including those from the orders Lepidoptera and Diptera. For instance, studies on fermented sugar baits have identified major attractants such as ethyl acetate, 3-methylbutanol, and 2-phenylethanol (B73330). nih.gov Similarly, research on volatiles from fermented fruits and other products that attract kissing bugs (Triatominae) highlighted compounds like ethanol (B145695), acetoin (B143602), and acetic acid. cambridge.orginsp.mx

This compound has been identified as a pheromone in the Picasso bug, Sphaerocoris annulus, and as a kairomone for the green stink bug, Chinavia aseada. However, its specific function in guiding these insects to fermenting food sources has not been explicitly detailed. It is important to note that the absence of evidence does not definitively exclude the possibility of such a role. The chemical profile of fermenting matter is complex and can vary significantly based on the substrate and the microorganisms involved. mdpi.com It is plausible that this compound could be a minor component of the volatile blend of certain fermenting resources, or its role may be more nuanced, possibly acting in synergy with other more abundant attractants.

Table 1: Insects and their known semiochemical relationship with this compound

| Insect Species | Family | Order | Role of this compound |

|---|---|---|---|

| Sphaerocoris annulus (Picasso bug) | Scutelleridae | Heteroptera | Pheromone |

| Chinavia aseada (Green stink bug) | Pentatomidae | Heteroptera | Kairomone |

Synergistic Interactions with Co-occurring Volatile Organic Compounds

The behavioral response of insects to chemical cues is often not a reaction to a single compound but an integrated response to a complex blend of volatiles. The presence of one compound can significantly enhance or modify the response to another, a phenomenon known as synergism. In the context of this compound, its role as a semiochemical suggests a high potential for synergistic interactions with other VOCs, particularly those emanating from food sources.

For insects like Chinavia aseada, for which this compound is a kairomone, the compound signals the presence of its prey or host. If this signal is perceived simultaneously with volatiles from a fermenting food source, the attractiveness of that food source could be significantly amplified. This synergistic effect would be highly advantageous, guiding the insect to a location that is not only a source of nutrition but also a potential site for finding mates or hosts.

Research on the attraction of the spotted wing drosophila, Drosophila suzukii, to wine and vinegar has demonstrated the importance of specific volatile blends. While acetic acid and ethanol are key attractants, the addition of other compounds like acetoin and 2-phenylethanol creates a blend that is significantly more attractive than the two primary components alone. researchgate.net This illustrates the power of synergistic interactions in insect foraging behavior.

Although direct experimental studies detailing the synergistic effects of this compound with fermenting food volatiles are limited, the principle of chemical synergy in insect attraction is well-established. For example, the combination of pheromones with plant-derived kairomones has been shown to be a potent attractant for various pest species. It is therefore highly probable that the ecological and behavioral significance of this compound is deeply intertwined with the chemical landscape it is released into, including the background odors of fermenting substrates.

Table 2: Examples of Volatile Organic Compounds Found in Fermenting Baits Attractive to Insects

| Compound | Chemical Class |

|---|---|

| Acetic acid | Carboxylic acid |

| Ethanol | Alcohol |

| Ethyl acetate | Ester |

| 2-Phenylethanol | Alcohol |

| Acetoin | Ketone |

| 3-Methylbutanol | Alcohol |

Mechanisms of Chemosensory Perception of Z 4 Nonenal in Non Human Organisms

Identification and Characterization of Olfactory Receptors Responsive to (Z)-4-Nonenal

The primary step in perceiving an odorant like this compound is its interaction with specialized receptor proteins. The identification of these receptors is a significant focus of molecular neuroscience. In insects, the main families of proteins involved in odor detection are the Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which are expressed in olfactory sensory neurons (OSNs). plos.org These OSNs are housed in hair-like structures on the antennae and maxillary palps called sensilla. nih.govnih.gov

A primary method for discovering these receptors is through the analysis of antennal transcriptomes, which sequences the expressed genes in the primary olfactory organ. plos.orgnih.gov This approach has led to the identification of large repertoires of olfactory genes in various species, such as the codling moth, Cydia pomonella, and the greater wax moth, Galleria mellonella. plos.orgresearchgate.net Once candidate receptor genes are identified, their specific ligands can be determined by functionally expressing them in heterologous systems, such as Xenopus laevis oocytes or Human Embryonic Kidney (HEK293) cells. nih.gov These cells, engineered to express a specific insect OR, can then be exposed to a panel of odorants to measure which ones elicit a response. nih.govnih.gov

While direct identification of a receptor for this compound is a subject of ongoing research, studies on structurally similar compounds provide significant insights. Research on the aphid parasitoid Aphidius gifuensis has identified a chemosensory protein, AgifCSP5, which exhibits a strong binding affinity to the related aldehyde, trans-2-nonenal. researchgate.net Similarly, the protein McinOBP1 in the parasitoid wasp Macrocentrus cingulum has also been shown to bind to trans-2-nonenal. researchgate.net These findings pinpoint specific proteins as prime candidates for nonenal perception and suggest that members of the chemosensory protein (CSP) and odorant-binding protein (OBP) families are crucial in the initial capture and transport of such aldehydes to the receptors. nih.govresearchgate.net

Molecular Basis of Ligand-Receptor Interactions and Signal Transduction Pathways

Following the binding of an odorant to a receptor, a signal transduction cascade is initiated to convert the chemical signal into an electrical one. nih.gov In insects, this process is remarkably complex and is understood to involve both a rapid ionotropic mechanism and a slower, more sensitive metabotropic pathway. nih.gov

Insect ORs are distinct from those in vertebrates; they form a heteromeric complex consisting of a variable, odorant-specific OR subunit (OrX) and a highly conserved co-receptor known as Orco. plos.orgnih.gov This OrX/Orco complex functions as a ligand-gated ion channel. nih.gov Upon an odorant binding to the OrX subunit, the channel opens, allowing an influx of cations and leading to the rapid depolarization of the neuron (ionotropic signaling). nih.gov

Simultaneously, the receptor complex can activate a G protein-mediated cascade (metabotropic signaling). nih.gov The specific pathway depends on the type of odorant.

General Odorants: For general plant and food odors, the OrX subunit often activates a Gαs protein. This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), a second messenger that can further modulate the OrX/Orco channel, potentially amplifying the signal. nih.gov

Pheromones: In pheromone-sensitive neurons, the receptor is often coupled to a Gαq protein. Its activation leads to the stimulation of phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then open calcium-selective ion channels, causing a significant influx of Ca2+, which in turn opens other cation channels to generate the receptor potential. nih.govnih.gov

The interaction between the aldehyde group of a nonenal molecule and the receptor is based on chemical principles. The aldehyde can form reversible covalent bonds (Schiff bases) with the amine groups of amino acid residues like lysine, or undergo Michael addition with residues such as cysteine or histidine within the receptor's binding pocket. mdpi.comresearchgate.net Site-directed mutagenesis studies have begun to identify the key amino acid residues responsible for these interactions. For instance, in the A. gifuensis chemosensory protein AgifCSP5, the residue Tyr75 has been identified as crucial for binding to several plant volatiles. researchgate.net

Neuroethological Studies of this compound-Mediated Behavioral Responses

Neuroethology seeks to understand the neural basis of natural animal behavior. wikipedia.orgnih.gov The behavioral response of an organism to a chemical cue like this compound is the ultimate output of the chemosensory processes. These responses are highly context-dependent and can vary from attraction to repulsion.

Behavioral assays are used to quantify these responses. In a typical chemotaxis assay, an organism is placed in an environment with a gradient of the test odorant, and its movement toward or away from the source is recorded. nih.gov Studies on entomopathogenic nematodes (EPNs), for example, have shown that they can be attracted to or repelled by various volatile compounds, and their searching behavior—manifested by changes in forward crawling, head-waving, and turning frequency—is altered upon contact with host cues. researchgate.netnih.gov

Direct behavioral evidence for a nonenal compound comes from the study of the parasitoid Aphidius gifuensis. In behavioral tests, trans-2-nonenal was found to be an attractant for the parasitoid at a concentration of 10 mg/mL, but it became a repellent at a higher concentration of 100 mg/mL. researchgate.net This dose-dependent response is a common phenomenon in chemosensation, where a compound can signal a food source or suitable host at low concentrations but indicate toxicity or an unsuitable condition at high concentrations. Similarly, studies in the moth Manduca sexta show that conditioned responses to an odor are dependent on the concentration tested. nih.gov

Comparative Olfactory System Physiology and Species-Specific Sensitivity to this compound

The sensitivity and specificity of olfactory perception vary enormously across different species. This variation is a product of evolutionary adaptation to different ecological niches. nih.gov The ability of a species to detect this compound, and its sensitivity threshold for the compound, depends on a suite of physiological and genetic factors.

Comparative studies suggest that a species' olfactory sensitivity is not reliably predicted by simple neuroanatomical features like the size of the olfactory epithelium or the total number of OR genes. nih.gov Instead, the behavioral relevance of an odorant appears to be a much stronger determinant of sensitivity. nih.gov For instance, a predator might be exquisitely sensitive to a compound found in prey blood, while being relatively insensitive to many other compounds. nih.gov

The diversity in olfactory capabilities stems from the evolution of the chemosensory gene families themselves. The repertoires of ORs, IRs, and other related proteins are known to evolve through rapid gene gain and loss, leading to lineage-specific expansions of certain receptor types. nih.gov This is evident in the antennal transcriptomes of different moth species, each showing a unique set of expressed olfactory genes tailored to its specific lifestyle, such as finding particular host plants or mates. plos.orgnih.govresearchgate.net Therefore, a species that relies on a plant emitting this compound for food or oviposition would be expected to have evolved high sensitivity to this specific compound, mediated by highly tuned olfactory receptors. In contrast, a species for which this compound has no biological relevance may have few or no receptors that respond to it. This principle of ecological relevance driving sensory evolution explains the vast differences in chemical perception across the animal kingdom.

Advanced Analytical Methodologies for the Characterization of Z 4 Nonenal

Comprehensive Applications of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like (Z)-4-nonenal. The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first introduced into the GC system, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Non-polar or mid-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are commonly employed for the separation of aldehydes.

As the separated compounds elute from the column, they enter the mass spectrometer. The most common ionization technique for this application is Electron Ionization (EI), which bombards the molecules with a high-energy electron beam, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. For this compound, characteristic fragment ions would be used for identification. Although a molecular ion peak may be weak or absent, key fragment ions resulting from alpha and beta cleavages adjacent to the carbonyl group and the double bond are typically prominent.

For enhanced sensitivity and selectivity, especially in complex biological or environmental samples, Selected Ion Monitoring (SIM) mode is often utilized. Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio.

Due to the reactivity of aldehydes, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. Aldehydes like this compound can be reacted with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives. nih.gov These derivatives are more volatile and are highly responsive to electron capture detectors, or they provide high-mass, characteristic fragment ions in MS, aiding in trace-level detection and confirmation.

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 40 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Full Scan (m/z 40-350) or Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280 °C |

Advanced Gas Chromatography-Olfactometry (GC-O) for Aroma Activity Profiling

While GC-MS can identify and quantify volatile compounds, it provides no information about their sensory impact. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by using the human nose as a highly sensitive and specific detector for odor-active compounds. pfigueiredo.orgnih.gov

The GC-O system splits the effluent from the gas chromatography column into two paths. One path leads to a conventional detector like a Flame Ionization Detector (FID) or a mass spectrometer, while the other is directed to a heated sniffing port. pfigueiredo.org A trained sensory panelist or analyst sniffs the effluent from this port and records the time, duration, intensity, and description of any perceived odors.

Several GC-O techniques are used for aroma activity profiling:

Aroma Extract Dilution Analysis (AEDA): An extract is serially diluted and re-analyzed by GC-O until no odors are detected. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor, which provides a measure of its aroma potency. pfigueiredo.org

OSME: This is a time-intensity method where the analyst continuously rates the perceived odor intensity using a joystick or software, generating an "osmogram" that can be overlaid with the instrumental chromatogram.

Detection Frequency Method: Multiple assessors evaluate the same sample, and the number of times a specific odor is detected at a certain retention time is recorded. This helps to filter out "false positives" and build a consensus aromagram.

Through GC-O, the specific aroma character of this compound can be precisely described as it elutes from the column, distinguishing it from other co-eluting compounds. Descriptions such as "green," "fatty," "cucumber," or "melon-like" are often associated with various nonenal isomers, and GC-O is the definitive technique to assign a specific descriptor to the (Z)-4 isomer in a given matrix. scribd.com

Optimized Headspace Volatile Collection and Pre-concentration Techniques

This compound is a volatile compound, meaning it readily evaporates into the air. To analyze it, especially when present at low concentrations in a solid or liquid matrix, it is necessary to efficiently collect and pre-concentrate it from the vapor phase, or "headspace," above the sample.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose. nih.gov It utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above the sample, where volatile analytes like this compound adsorb onto the coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.

The optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. Key parameters include:

Fiber Coating: The choice of coating depends on the polarity of the analyte. For aldehydes like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-polarity nature, allowing for the adsorption of a wide range of volatiles.

Extraction Temperature: Increasing the temperature of the sample vial increases the vapor pressure of the analytes, driving more of the compound into the headspace and onto the fiber. However, excessive heat can cause degradation or create artifacts. A typical range is 40-80°C.

Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber can range from minutes to hours. This is determined experimentally to ensure maximum and reproducible adsorption.

Sample Matrix Effects: The presence of salt (salting out) or modifiers like water can influence the volatility of the analyte and must be controlled.

After optimization, HS-SPME coupled with GC-MS provides a powerful and sensitive method for the analysis of this compound in various matrices, from food products to biological samples.

Methodologies for Stereoisomeric Analysis and Purity Determination in Biological Samples

The term "nonenal" can refer to multiple isomers that differ in the position and geometry of the double bond (e.g., (E)-2-nonenal, (Z)-6-nonenal). This compound and its geometric isomer, (E)-4-nonenal, possess the same molecular weight and similar mass spectra, making them difficult to distinguish by MS alone. However, their biological and sensory properties can differ significantly. Therefore, analytical methods capable of separating these stereoisomers are essential for accurate characterization and purity determination.

Chiral gas chromatography is the technique of choice for this purpose. hplc.sk It employs a chiral stationary phase (CSP) that can interact differently with stereoisomers, leading to their separation. The most common CSPs for this type of analysis are derivatized cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides that form a cone-like cavity. The different spatial arrangement of atoms in stereoisomers like (Z)- and (E)-4-nonenal results in differential inclusion into the cyclodextrin cavity, leading to different retention times on the GC column.

The selection of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the GC conditions, particularly the temperature program, are critical for achieving baseline separation. Slower temperature ramps are often required to enhance the resolution between closely eluting isomers.

By using a chiral GC column, one can:

Determine the stereoisomeric purity of a this compound standard.

Quantify the ratio of this compound to its (E) isomer in a biological or food sample.

Investigate stereospecific biochemical pathways or pheromonal responses.

Table 2: Example of a Chiral GC Column for Isomeric Separation

| Parameter | Typical Condition |

|---|---|

| GC Column | HYDRODEX β-6TBDM (25 m x 0.25 mm) or similar cyclodextrin-based CSP |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | Isothermal or slow ramp (e.g., 2 °C/min) to optimize resolution |

| Detector | FID or MS |

Integration of Electrophysiological Detection with Chromatographic Separation (e.g., GC-EAD/SSR)

In entomology, this compound is recognized as a semiochemical—a chemical signal that mediates interactions between organisms. To identify which specific compounds in a complex blend of volatiles are biologically active, Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. science.gov This powerful technique links the separating power of a GC with the olfactory organ of an insect, typically an antenna, which acts as a biological detector. biorxiv.org

In a GC-EAD setup, the column effluent is split, with one part going to a standard GC detector (e.g., FID) and the other being passed over an excised insect antenna mounted between two electrodes. mdpi.com When a compound that the insect's olfactory receptors can detect elutes from the column and passes over the antenna, it triggers a change in the electrical potential across the antenna. This response is amplified and recorded as a peak on an electroantennogram.

By comparing the timing of the EAD response with the peaks from the conventional detector, researchers can pinpoint exactly which compounds in a volatile mixture are "antennally-active." peerj.com This allows for the rapid screening of hundreds of compounds to find the few that are biologically relevant to a specific insect species.

Once an active peak is located via GC-EAD, its chemical structure can be identified using a coupled GC-MS system run under identical chromatographic conditions. mdpi.com This integrated approach is invaluable for discovering new pheromones, allomones, or kairomones, and has been instrumental in identifying aldehydes like this compound as key signaling molecules in insect communication. Single Sensillum Recording (SSR) is a related, more specific technique where an electrode is placed over a single olfactory sensillum to measure the response of individual receptor neurons to the GC effluent.

Synthetic Strategies and Structural Elucidation for Research Applications of Z 4 Nonenal

Stereoselective Synthesis of (Z)-4-Nonenal and its Analogues

The synthesis of this compound, with the specific cis (Z) configuration of the double bond, requires carefully chosen chemical reactions to ensure high stereoselectivity. While the more thermodynamically stable trans (E) isomers are often the favored products in olefination reactions, several methods can be employed to prioritize the formation of Z-alkenes. researchgate.net

Key synthetic strategies applicable to the formation of the this compound carbon skeleton include:

Wittig Reaction: The Wittig reaction is a widely used method to form alkenes from aldehydes or ketones. nih.govorganic-chemistry.org To achieve Z-selectivity, unstabilized ylides (where the R group attached to the phosphorus is an alkyl group) are typically employed. wikipedia.org The reaction of such a ylide with an appropriate aldehyde under salt-free, aprotic conditions generally leads to the kinetic product, which is the Z-alkene. wikipedia.orgpitt.edu

Alkyne Semi-hydrogenation: Another effective method is the partial reduction of a corresponding alkyne. The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond, yielding the desired Z-alkene with high stereoselectivity. researchgate.net

Olefin Metathesis: Modern catalytic methods like Z-selective cross-metathesis can also be employed to construct the required double bond with high geometric control. core.ac.uk

The synthesis of analogues of this compound involves modifying the carbon chain length, the position of the double bond, or the functional groups. These synthetic analogues are crucial for probing the specific structural requirements for its biological or chemical activity.

Table 1: General Methodologies for Z-Alkenal Synthesis

| Synthetic Method | Key Reagents/Catalysts | General Principle | Selectivity |

|---|---|---|---|

| Wittig Olefination | Unstabilized phosphonium ylide (e.g., from an alkyltriphenylphosphonium salt) | Reaction of an aldehyde with a phosphorus ylide to form an oxaphosphetane intermediate, which decomposes to an alkene and a phosphine oxide. organic-chemistry.org | Generally high Z-selectivity under kinetic, salt-free conditions. wikipedia.org |

| Alkyne Semi-hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, poisoned) and H₂ gas | Stereospecific syn-addition of two hydrogen atoms across a carbon-carbon triple bond. researchgate.net | High Z-selectivity. |

| Julia Olefination | α-halomethyl sulfones and an aldehyde | Reaction between sulfones and aldehydes can be optimized with specific solvents and bases to achieve high stereoselectivity. nih.gov | Can be tuned for either E or Z selectivity. nih.gov |

| Cross-Metathesis | Ruthenium or Molybdenum-based catalysts | Catalytic reaction that involves the cutting and reorganizing of double bonds between two different olefin molecules. | Catalyst-dependent; specific Z-selective catalysts are available. core.ac.uk |

Chemical Derivatization for Enhanced Analytical Detection and Characterization

Due to the inherent volatility and reactivity of aldehydes like this compound, direct analysis in complex biological or environmental samples can be challenging. nih.gov Chemical derivatization is a common strategy employed to overcome these difficulties. This process involves reacting the aldehyde with a specific reagent to form a more stable, less volatile, and more easily detectable product, typically for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

The primary target for derivatization in this compound is the carbonyl (aldehyde) functional group. creative-proteomics.com Common derivatizing agents include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most widely used reagents for carbonyl compounds. nih.gov It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. hitachi-hightech.com These derivatives are highly colored and possess a strong ultraviolet (UV) chromophore, making them ideal for detection by HPLC-UV. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a preferred derivatizing agent for GC-MS analysis. sigmaaldrich.comnih.gov It reacts with aldehydes to form PFB-oxime derivatives. researchgate.net The multiple fluorine atoms in the reagent make the resulting derivative highly sensitive to electron capture detection (ECD) and suitable for negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits. researchgate.netresearchgate.net

Cyclohexanedione: This reagent can be used in post-column derivatization for HPLC analysis. jascoinc.com It reacts with aldehydes in the presence of ammonia (Hantzsch reaction) to form fluorescent tricyclic compounds, enabling highly sensitive fluorescence detection. researchgate.netnih.gov

The choice of derivatization reagent depends on the analytical technique to be used, the sample matrix, and the required sensitivity. nih.gov

Table 2: Common Derivatization Reagents for Aldehyde Analysis

| Derivatizing Agent | Abbreviation | Analytical Technique | Principle of Enhanced Detection |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Forms a stable hydrazone with a strong UV chromophore. nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | Forms an oxime derivative with high electron affinity, enhancing sensitivity for ECD and NCI-MS. sigmaaldrich.comresearchgate.net |

| 1,3-Cyclohexanedione | - | HPLC-Fluorescence | Forms a highly fluorescent derivative via the Hantzsch reaction. nih.govjascoinc.com |

| Dansyl Hydrazine | - | HPLC-Fluorescence | Reacts with the carbonyl group to form a fluorescent hydrazone. |

Utility of Synthetic this compound in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological or chemical effects. Synthetic this compound is an essential tool in these investigations, allowing researchers to systematically probe the importance of its distinct structural features. acs.orgnih.gov

In a typical SAR study, the activity of the primary compound, this compound, is measured and compared against a series of purpose-synthesized analogues. By observing how the activity changes with specific structural modifications, the contribution of each part of the molecule can be inferred. nih.gov

Key structural features of this compound that can be investigated include:

The Aldehyde Group: The high reactivity of the aldehyde group is often central to the molecule's biological effects. nih.gov To test its importance, an analogue such as (Z)-4-nonen-1-ol (where the aldehyde is reduced to an alcohol) would be synthesized. A significant drop in activity would confirm the aldehyde's critical role.

The Carbon-Carbon Double Bond: The presence and position of the C=C double bond are crucial. An analogue like nonanal (the fully saturated version) would be used to determine if the unsaturation is necessary for the observed activity. nih.gov

The Stereochemistry of the Double Bond: A key application of synthetic this compound is to differentiate its activity from its geometric isomer, (E)-4-nonenal. Comparing the two directly can reveal whether the specific cis configuration is essential for interaction with a biological target, such as an enzyme or receptor. Differences in activity can be attributed to the distinct three-dimensional shapes of the isomers. nih.gov

Chain Length: Analogues with shorter or longer alkyl chains (e.g., (Z)-4-octenal or (Z)-4-decenal) can be synthesized to explore how lipophilicity and steric bulk influence activity.

Through the systematic synthesis and evaluation of this compound and its analogues, researchers can build a detailed model of the pharmacophore, identifying the essential structural motifs required for its activity. nih.govnih.gov

Table 3: Example Analogues for Structure-Activity Relationship (SAR) Studies of this compound

| Analogue Name | Structural Modification | Purpose of Investigation |

|---|---|---|

| (E)-4-Nonenal | Change of double bond stereochemistry from cis (Z) to trans (E). | To determine the importance of the Z-configuration for activity. nih.gov |

| Nonanal | Saturation of the C4=C5 double bond. | To assess the role of unsaturation in the molecule's activity. nih.gov |

| (Z)-4-Nonen-1-ol | Reduction of the C1 aldehyde group to a primary alcohol. | To evaluate the necessity of the aldehyde functional group. |

| (Z)-4-Octenal | Shortening of the alkyl chain by one carbon. | To investigate the effect of chain length and lipophilicity. |

Emerging Research Frontiers and Unexplored Avenues in Z 4 Nonenal Research

Discovery of Novel Biological Sources and Environmental Reservoirs of (Z)-4-Nonenal

The identification of this compound has primarily been associated with the chemical communication systems of insects. However, ongoing research efforts are expanding the catalog of its known biological producers and identifying potential environmental sinks where this compound may be found.

Biological Sources: Initial discoveries identified this compound as a significant semiochemical in the Heteroptera order. For instance, it functions as a presumed sex pheromone produced in the hypertrophied dorsal abdominal glands of the male Picasso bug, Sphaerocoris annulus pherobase.comresearchgate.net. It also acts as a kairomone for another pentatomid bug, Chinavia aseada pherobase.com.

Recent research frontiers are pointing towards marine ecosystems as a potential new source. While this compound itself has not yet been definitively isolated from marine algae, closely related C9 aldehydes have been. The brown alga, Laminaria angustata, is known to produce significant flavor compounds such as 3Z-nonenal and 2E-nonenal through the enzymatic breakdown of unsaturated fatty acids researchgate.net. Furthermore, studies on the microalga Chlorella kessleri have shown it produces another related aldehyde, 4-hydroxy-2-nonenal (HNE), in response to oxidative stress induced by herbicides nih.gov. This suggests that the biosynthetic pathways for C9 aldehydes are present in algae, making them a promising and largely unexplored reservoir for this compound and other similar volatile compounds.

| Organism | Order | Family | Function of this compound |

|---|---|---|---|

| Sphaerocoris annulus (Picasso bug) | Heteroptera | Scutelleridae | Pheromone pherobase.com |

| Chinavia aseada | Heteroptera | Pentatomidae | Kairomone pherobase.com |

Environmental Reservoirs: Beyond direct biological production, this compound and other volatile aldehydes are products of incomplete combustion and can be found in various environments. Major anthropogenic sources of aldehydes include vehicle exhaust from the burning of fossil fuels, industrial manufacturing by-products, and the incineration of waste nih.govepa.gov. Photochemical reactions in the atmosphere involving hydrocarbons and nitrogen oxides also contribute to the formation of aldehydes epa.gov. Natural sources, such as the thermal degradation of fatty acids during food preparation and wood combustion, can also release aldehydes into the environment rsc.org. These findings suggest that trace amounts of this compound could be present in urban and industrial environments as part of a complex mixture of volatile organic compounds.

In-Depth Elucidation of Transcriptional and Post-Translational Regulation of this compound Biosynthesis

The biosynthesis of C9 aldehydes like this compound in plants, algae, and likely insects, proceeds through the oxylipin pathway. This pathway involves the cleavage of fatty acid hydroperoxides by an enzyme known as hydroperoxide lyase (HPL) researchgate.netpnas.org. Understanding how this pathway is regulated at the genetic and protein levels is a key research frontier.

Transcriptional Regulation: The production of aldehydes is often tightly controlled at the level of gene expression, particularly the genes encoding HPL enzymes. Research in various plant species has shown that HPL gene expression is not constitutive but is instead induced by specific cues.

Wound Response: In grapevine (Vitis vinifera), transcripts of the VvHPL1 gene accumulate rapidly and to high levels in response to mechanical wounding oup.com.

Developmental Control: In potato plants, HPL gene expression is under developmental control, with high expression in young leaves that decreases as the leaves age pnas.org.

Gene-Specific Expression: In rice (Oryza sativa), the three HPL genes (OsHPL1, OsHPL2, and OsHPL3) exhibit distinct expression patterns. OsHPL1 is expressed widely, OsHPL2 is found mainly in leaves, and OsHPL3 is expressed exclusively in leaves and is strongly induced by wounding nih.gov.

This evidence indicates that the biosynthesis of HPL-derived aldehydes is regulated by developmental stage and external stimuli, likely through transcription factors that bind to the promoter regions of HPL genes to initiate or suppress their expression.

| Regulatory Level | Mechanism | Example/Evidence |

|---|---|---|

| Transcriptional | Induction by wounding | Rapid accumulation of VvHPL1 transcripts in grapevine leaves after damage oup.com. |

| Transcriptional | Developmental control | High HPL gene expression in young potato leaves, which attenuates with age pnas.org. |

| Transcriptional | Tissue-specific expression | Distinct expression patterns of three HPL genes in rice roots and leaves nih.gov. |

| Post-Translational | Control of enzyme activity | Constant HPL enzymatic activity in potato leaves despite varying gene expression, suggesting regulation of the protein itself pnas.org. |

Application of Omics Technologies to this compound-Mediated Interactions

Modern "omics" technologies, such as metabolomics and proteomics, offer powerful, high-throughput tools to investigate the complex biological roles of this compound. These approaches allow for a broad, system-level view of its production, perception, and downstream effects.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. Volatile metabolomics, or the "volatilome," specifically focuses on the volatile organic compounds (VOCs) released by an organism nih.gov. This technology is ideally suited for studying this compound.

Identification and Quantification: Using techniques like gas chromatography-mass spectrometry (GC-MS), metabolomics can identify and quantify this compound within the complex blend of volatiles emitted by an insect or plant nih.gov.

Dynamic Changes: Researchers can use metabolomics to track how the emission of this compound changes in response to different conditions, such as developmental stage, time of day, or interactions with other organisms like predators or host plants mdpi.comfrontiersin.org. This provides insight into the compound's ecological function.

Proteomics: Proteomics involves the large-scale analysis of proteins. In the context of this compound, proteomics is crucial for understanding how this chemical signal is perceived and processed by an organism.

Receptor and Binding Protein Identification: The perception of chemical signals like this compound begins when the molecule binds to specific proteins, such as Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in the sensory organs of insects frontiersin.orgnih.govproteopedia.org. Proteomic analysis of insect antennae or other chemosensory tissues can identify the specific proteins that interact with this compound.

Signal Transduction Pathways: Once the signal is perceived, it triggers a cascade of events inside the cell. Proteomics can be used to identify changes in protein expression or post-translational modifications (like phosphorylation) that occur in response to this compound exposure mdpi.com. This helps to map the entire signaling pathway from initial perception to the final behavioral or physiological response.

| Omics Technology | Application to this compound Research | Key Insights Gained |

|---|---|---|

| Metabolomics | Analysis of the complete volatile profile of an organism. | Identification of this compound in complex mixtures; understanding how its production is affected by environmental or biological stimuli nih.govmdpi.com. |

| Proteomics | Identification of proteins in sensory organs and other tissues. | Discovery of specific Odorant-Binding Proteins and receptors for this compound; mapping the downstream signaling pathways activated by its perception frontiersin.orgmdpi.com. |

Translational Research in Ecological Management and Biotechnological Innovations Based on this compound

Translational research aims to bridge the gap between fundamental scientific discoveries and practical applications that benefit society. For this compound, this involves translating our knowledge of its ecological role into tools for sustainable pest management and developing innovative methods for its production.

Ecological Management: The function of this compound as a pheromone and kairomone makes it a prime candidate for use in Integrated Pest Management (IPM) programs, which seek to reduce reliance on conventional pesticides openaccessgovernment.org.

Pest Monitoring: Baited traps containing synthetic this compound could be used to monitor populations of pest insects like Sphaerocoris annulus or beneficial insects that use it as a cue.

Mating Disruption: In the case of species that use it as a sex pheromone, releasing large quantities of this compound into a crop field can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests researchgate.net.

Attract-and-Kill: Traps containing this compound could be combined with an insecticide or pathogen, luring pests to a targeted death and minimizing broad-spectrum pesticide application.

Biotechnological Innovations: The traditional method for producing semiochemicals is chemical synthesis, which can be expensive, complex, and generate hazardous waste openaccessgovernment.orgresearchgate.net. A major frontier in translational research is the development of biological systems for producing these valuable molecules.

Plant-Based Production: Scientists are engineering plants like Camelina sativa and Nicotiana benthamiana to produce insect pheromones. This involves introducing the genes for the biosynthetic enzymes from the insects into the plant's genome. These "plant factories" could serve as a low-cost, sustainable source of pheromones, which can then be extracted or, in some concepts, the plants themselves could act as natural dispensers in the field researchgate.netlu.sedtu.dk.

Yeast Fermentation: Oleaginous (oil-producing) yeasts, such as Yarrowia lipolytica, are being engineered to produce insect pheromones. These yeasts naturally produce high levels of fatty acids, the precursors for many pheromones, making them highly efficient bio-factories. Fermentation offers a scalable and cost-effective production platform that could make pheromones competitive with conventional insecticides for large-scale crops like rice, cotton, and maize openaccessgovernment.orgresearchgate.netdtu.dk.

These biotechnological approaches represent a paradigm shift, paving the way for the wide-scale, economical, and environmentally friendly production of compounds like this compound for agricultural use earlham.ac.uk.

| Translational Area | Specific Application | Potential Impact |

|---|---|---|

| Ecological Management | Use in insect traps for population monitoring. | Improved pest surveillance and decision-making for control measures. |

| Ecological Management | Mating disruption for pest control. | Species-specific pest control with reduced need for broad-spectrum insecticides researchgate.net. |

| Biotechnological Innovation | Production in genetically engineered plants. | Sustainable, low-cost source of pure pheromones; potential for in-field dispensers lu.sedtu.dk. |

| Biotechnological Innovation | Production via yeast fermentation. | Economically competitive, scalable production for use in large-scale agriculture openaccessgovernment.org. |

Q & A

Q. How can researchers balance open-data initiatives with proprietary constraints in this compound-related industrial collaborations?

- Methodological Answer : Draft data-sharing agreements specifying accessible datasets (e.g., analytical methods, raw spectra) versus proprietary synthesis protocols. Use anonymized identifiers for sensitive data and deposit non-confidential data in public repositories (e.g., Zenodo) .

Tables for Key Methodological Comparisons

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HS-SPME-GC-MS | Quantifying volatiles in complex matrices | High sensitivity, minimal sample prep | Matrix effects may alter recovery |

| Chiral HPLC | Stereochemical purity verification | High resolution for isomers | Requires expensive chiral columns |

| LC-MS/MS with isotopic labeling | Tracking reaction pathways | Enables mechanistic insights | High cost of labeled compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.